molecular formula C24H47AgO2 B13787985 Silver(1+) tetracosanoate CAS No. 66502-42-9

Silver(1+) tetracosanoate

Cat. No.: B13787985
CAS No.: 66502-42-9
M. Wt: 475.5 g/mol
InChI Key: LPYHADGLCYWDNC-UHFFFAOYSA-M
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Description

Silver(1+) tetracosanoate, a silver carboxylate with the chemical formula AgC₂₃H₄₇COO, is a coordination compound comprising a silver ion (Ag⁺) and a tetracosanoate anion (C₂₃H₄₇COO⁻). This compound is characterized by its long hydrocarbon chain (24 carbons), which imparts hydrophobic properties and influences its solubility, stability, and reactivity. Silver carboxylates are widely studied for their antimicrobial, catalytic, and material science applications.

Properties

CAS No.

66502-42-9

Molecular Formula

C24H47AgO2

Molecular Weight

475.5 g/mol

IUPAC Name

silver;tetracosanoate

InChI

InChI=1S/C24H48O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2-23H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

LPYHADGLCYWDNC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+]

Related CAS

557-59-5 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver(1+) tetracosanoate can be synthesized through a reaction between silver nitrate and tetracosanoic acid. The process typically involves dissolving tetracosanoic acid in an organic solvent, such as ethanol, and then adding a solution of silver nitrate. The reaction mixture is stirred and heated to facilitate the formation of this compound, which precipitates out of the solution .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods can include controlled precipitation, filtration, and recrystallization processes. The use of automated systems and precise control of reaction conditions helps in achieving consistent quality in large-scale production .

Chemical Reactions Analysis

Key Reaction Parameters:

ReactantsConditionsProductByproduct
AgNO₃ + C₂₃H₄₇COOHRoom temperature, aqueous ethanolAgC₂₃H₄₇COOHNO₃

Precipitation Reactions

Silver(1+) tetracosanoate dissociates in solution to release Ag⁺ ions, enabling characteristic silver ion reactions:

2.1. Chloride Interaction

Addition of chloride ions (e.g., NaCl) precipitates silver chloride (AgCl):

Ag++ClAgCl\text{Ag}^++\text{Cl}^-\rightarrow \text{AgCl}\downarrow

AgCl dissolves in aqueous ammonia via complexation:

AgCl+2NH3[Ag(NH3)2]++Cl\text{AgCl}+2\text{NH}_3\rightarrow [\text{Ag}(\text{NH}_3)_2]^++\text{Cl}^-

This property is exploited in analytical chemistry for silver recovery .

2.2. Hydroxide Interaction

Reaction with sodium hydroxide (NaOH) forms silver oxide (Ag₂O):

2Ag++2OHAg2O+H2O2\text{Ag}^++2\text{OH}^-\rightarrow \text{Ag}_2\text{O}\downarrow +\text{H}_2\text{O}

Ag₂O is insoluble in excess NaOH but dissolves in ammonia3 .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two decomposition stages:

  • Dehydration (210–225°C): Loss of crystallization water (~5% mass loss).

  • Decarboxylation (225–235°C): Breakdown of the carboxylate group, releasing CO₂ (~25% mass loss) .

The final residue is metallic silver (Ag⁰):

2AgC23H47COOΔ2Ag0+CO2+C23H47CH32\text{AgC}_{23}\text{H}_{47}\text{COO}\xrightarrow{\Delta}2\text{Ag}^0+\text{CO}_2+\text{C}_{23}\text{H}_{47}\text{CH}_3

Thermal Stability Data:

StageTemperature Range (°C)Mass Loss (%)Process
1210–2255.2Dehydration
2225–23525.0Decarboxylation

Redox and Antimicrobial Activity

Silver ions (Ag⁺) exhibit antimicrobial effects by disrupting bacterial membranes and intracellular components:

  • Membrane Disruption : Ag⁺ binds to thiol (-SH) groups in proteins, impairing membrane integrity.

  • DNA Interaction : Ag⁺ intercalates into DNA, inhibiting replication .

Antimicrobial Efficacy:

OrganismMinimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Candida albicans25.0 µg/mL

Coordination Chemistry

This compound forms complexes with ligands like ammonia and thiols. For example, with ammonia:

Ag2O+4NH3+H2O2[Ag(NH3)2]++2OH\text{Ag}_2\text{O}+4\text{NH}_3+\text{H}_2\text{O}\rightarrow 2[\text{Ag}(\text{NH}_3)_2]^++2\text{OH}^-

These complexes enhance solubility and reactivity in catalytic applications .

Scientific Research Applications

Chemistry: Silver(1+) tetracosanoate is used in the synthesis of silver nanoparticles, which have applications in catalysis, sensing, and electronic devices .

Biology and Medicine: Silver nanoparticles derived from this compound are explored for their antimicrobial properties. They are used in wound dressings, coatings for medical devices, and as agents in drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of conductive inks and pastes for electronic applications. It is also employed in the fabrication of nanostructured materials with unique optical and electronic properties .

Mechanism of Action

The mechanism of action of silver(1+) tetracosanoate, particularly in its nanoparticle form, involves several pathways:

Comparison with Similar Compounds

Structural Analogs: Silver Carboxylates

Silver carboxylates with shorter hydrocarbon chains (e.g., silver acetate, silver stearate) serve as key structural analogs:

Property Silver(1+) Tetracosanoate Silver Acetate (AgC₂H₃O₂) Silver Stearate (AgC₁₈H₃₅O₂)
Hydrocarbon Chain C24 (tetracosanoate) C2 (acetate) C18 (stearate)
Solubility Low in polar solvents Moderate in water (3.4 g/100 mL) Insoluble in water
Thermal Stability High (decomposes >200°C) Moderate (decomposes ~220°C) High (stable up to ~250°C)
Applications Potential antimicrobial agent Laboratory reagent, organic synthesis Catalysis, conductive inks

Key Findings :

  • Longer hydrocarbon chains (e.g., C24 in tetracosanoate) enhance hydrophobicity, reducing solubility in polar solvents compared to acetate .
  • Thermal stability increases with chain length due to stronger van der Waals interactions in longer aliphatic chains.
Functional Analogs: Tetracosanoate Derivatives
Compound Biological Activity Reference
Sitosterol 3β-tetracosanoate Induces apoptosis in MCF-7 breast cancer cells via caspase-3 activation (RMSD: 1.1 Å)
Methyl tetracosanoate Used as a food analysis standard due to stability and detectability in chromatography

Key Findings :

  • Tetracosanoate derivatives demonstrate cytotoxic effects, suggesting this compound may synergize Ag⁺’s antimicrobial properties with bioactive hydrocarbon chains .
Silver-Based Antimicrobial Agents

Silver(1+) nitrate (AgNO₃) and silver(1+) sulfates are benchmark antimicrobial agents for comparison:

Property This compound Silver(1+) Nitrate (AgNO₃) Disilver(1+) Sulfate (Ag₂SO₄)
Solubility in Water Insoluble Highly soluble (122 g/100 mL) Partially soluble (7.4 g/100 mL)
Antimicrobial Mechanism Ag⁺ release + lipid disruption Rapid Ag⁺ release Moderate Ag⁺ release
Toxicity Low (slow Ag⁺ release) High (acute toxicity) Moderate

Key Findings :

  • This compound’s low solubility may enable sustained Ag⁺ release, reducing toxicity compared to AgNO₃ .
  • Its hydrophobic chain could disrupt microbial membranes, enhancing efficacy against lipid-rich pathogens.

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